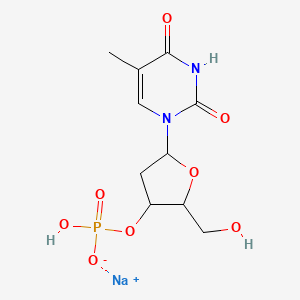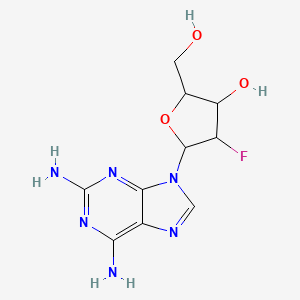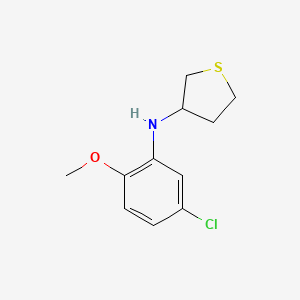
Diethyl 2,2'-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) is a chemical compound known for its role as an impurity in Febuxostat, an antihyperuricemic nonpurine inhibitor of xanthine oxidase. This compound has a molecular formula of C24H28N2O5S2 and a molecular weight of 488.62 g/mol.
Preparation Methods
The synthesis of Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) involves multiple steps, typically starting with the preparation of the thiazole ring. The reaction conditions often include the use of molecular sieves preheated at 500°C for 8 hours to ensure the dryness of solvents . Industrial production methods may involve bulk custom synthesis and procurement .
Chemical Reactions Analysis
Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction mechanisms are not widely documented.
Reduction: Reduction reactions may involve the use of common reducing agents.
Substitution: Substitution reactions are possible, particularly involving the thiazole ring.
Scientific Research Applications
This compound is primarily studied as an impurity of Febuxostat, which is used in the treatment of hyperuricemia and gout. Its role in scientific research includes:
Chemistry: Used in the study of xanthine oxidase inhibitors.
Biology: Investigated for its biological interactions and effects.
Medicine: Studied for its potential therapeutic applications and side effects.
Industry: Utilized in the quality control of pharmaceutical products.
Mechanism of Action
As an impurity of Febuxostat, Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) does not have a well-documented mechanism of action on its own. Febuxostat works by inhibiting xanthine oxidase, which reduces the production of uric acid.
Comparison with Similar Compounds
Similar compounds include other impurities of Febuxostat, such as Dimethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) . The uniqueness of Diethyl 2,2’-(4-isobutoxy-1,3-phenylene)bis(4-methylthiazole-5-carboxylate) lies in its specific molecular structure and its role in the synthesis and quality control of Febuxostat.
Properties
Molecular Formula |
C24H28N2O5S2 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
ethyl 2-[3-(5-ethoxycarbonyl-4-methyl-1,3-thiazol-2-yl)-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C24H28N2O5S2/c1-7-29-23(27)19-14(5)25-21(32-19)16-9-10-18(31-12-13(3)4)17(11-16)22-26-15(6)20(33-22)24(28)30-8-2/h9-11,13H,7-8,12H2,1-6H3 |
InChI Key |
NMRRUQMBQVTYLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OCC(C)C)C3=NC(=C(S3)C(=O)OCC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(3,5-dihydroxyphenyl)-4,6-dihydroxy-3-(4-hydroxyphenyl)-7-[4,6,12-trihydroxy-8,16-bis(4-hydroxyphenyl)-15-oxatetracyclo[8.6.1.02,7.014,17]heptadeca-2(7),3,5,10(17),11,13-hexaen-9-yl]-2,3-dihydro-1H-inden-1-yl]-(4-hydroxyphenyl)methanone](/img/structure/B12101545.png)
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B12101551.png)
![2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B12101558.png)
![3-Bromo-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B12101564.png)



![Ethyl 6-iodo-5-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12101582.png)
![8-bromo-6-phenylmethoxy-9-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]purin-2-amine](/img/structure/B12101587.png)

![Diethyl (6,6'-diamino-2,2'-bis((4-fluorobenzyl)amino)-[3,3'-bipyridine]-5,5'-diyl)dicarbamate](/img/structure/B12101597.png)



